molecular formula C26H20ClFN4O2 B3403870 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide CAS No. 1185052-19-0

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide

Cat. No.: B3403870
CAS No.: 1185052-19-0
M. Wt: 474.9
InChI Key: QWZSBBUOYPQQGB-UHFFFAOYSA-N
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Description

The compound 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide (hereafter referred to as the target compound) is a pyrimidoindole derivative featuring a benzyl-substituted pyrimidine ring fused to an indole core. Its molecular formula is C₂₇H₂₁ClFN₄O₂, with an average molecular mass of 493.93 g/mol and a ChemSpider ID of 1185052-19-0 . The structure includes a 4-chloro-2-fluorophenylacetamide moiety, which distinguishes it from simpler acetamide intermediates.

Properties

IUPAC Name

2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-chloro-2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O2/c1-16-7-10-22-19(11-16)24-25(26(34)31(15-29-24)13-17-5-3-2-4-6-17)32(22)14-23(33)30-21-9-8-18(27)12-20(21)28/h2-12,15H,13-14H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZSBBUOYPQQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=C(C=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials and Precursors: : Typically, synthesis involves starting materials such as benzyl derivatives, pyrimidoindole compounds, and acetamides.

  • Reaction Steps

    • Formation of the Core Structure: : The core pyrimidoindole structure is often synthesized through cyclization reactions involving intermediates like amino acids or nitro compounds.

    • Functional Group Introductions: : Specific functional groups (benzyl, methyl, oxo, chloro, and fluoro groups) are introduced through substitution or addition reactions.

  • Reaction Conditions: : Typical reaction conditions may involve specific catalysts (e.g., palladium for hydrogenation), solvents (e.g., dimethylformamide), and temperature control (ranging from -20°C to reflux conditions).

Industrial Production Methods

Industrial production may adapt the laboratory synthesis route with optimizations for scale, cost-efficiency, and yield. This often involves:

  • Batch Processing: : Stepwise synthesis with strict control over reaction parameters.

  • Flow Chemistry: : Continuous flow systems to enhance reaction efficiency and scalability.

  • Purification: : Methods such as crystallization, chromatography, and recrystallization to obtain high-purity final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidative reactions, potentially affecting the oxo and methyl groups.

  • Reduction: : Reduction reactions may target the nitro groups if present in intermediates.

  • Substitution: : Both aromatic and nucleophilic substitutions can occur, particularly involving the chloro and fluoro groups.

Common Reagents and Conditions

  • Oxidation Reagents: : KMnO₄, H₂O₂.

  • Reduction Reagents: : H₂, NaBH₄.

  • Substitution Reagents: : Nucleophiles like amines or thiols, under conditions such as room temperature to mild heating.

Major Products Formed

  • Substituted Derivatives: : Compounds with altered functional groups based on the nature of the substitution reactions.

  • Oxidized/Reduced Compounds: : Different oxidation states or addition/removal of specific functional groups.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in catalytic cycles for organic transformations.

  • Synthetic Intermediates: : Precursor for more complex molecules in organic synthesis.

Biology

  • Molecular Probes: : As a fluorescent marker or in binding studies due to its unique structure.

  • Enzyme Inhibitors:

Medicine

  • Drug Development: : Investigated for potential therapeutic effects, particularly in oncology due to its complex structure and possible bioactivity.

  • Pharmacokinetics: : Studies on how the compound is absorbed, distributed, metabolized, and excreted in biological systems.

Industry

  • Material Science: : Applications in the development of new materials with unique properties, such as semiconductors or polymers.

Mechanism of Action

The mechanism of action for this compound is largely dependent on its interaction with specific molecular targets:

  • Binding Interactions: : The compound's structure allows it to bind to proteins, nucleic acids, or other biological macromolecules.

  • Pathways Involved: : Inhibition of certain enzyme pathways, signaling cascades, or modulation of receptor activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl]-N-(2-fluorophenyl)acetamide

The most structurally similar compound identified () shares the pyrimido[5,4-b]indole core but differs in substituents:

  • Benzyl group modification : The benzyl substituent at the 3-position of the pyrimidine ring is substituted with a 2-chlorophenyl group instead of an unsubstituted benzyl.
  • Acetamide aryl group : The acetamide is linked to a 2-fluorophenyl group rather than a 4-chloro-2-fluorophenyl group.
  • Molecular formula : C₂₇H₂₀ClFN₄O₂ (average mass 494.93 g/mol , ChemSpider ID 1185117-06-9 ) .
Table 1: Structural and Physicochemical Comparison
Feature Target Compound Analog from
Core structure Pyrimido[5,4-b]indole Pyrimido[5,4-b]indole
3-Position substituent Benzyl 2-Chlorobenzyl
Acetamide aryl group 4-Chloro-2-fluorophenyl 2-Fluorophenyl
Molecular formula C₂₇H₂₁ClFN₄O₂ C₂₇H₂₀ClFN₄O₂
Molecular mass (g/mol) 493.93 494.93
ChemSpider ID 1185052-19-0 1185117-06-9

Implications of Substituent Variations

Lipophilicity and Solubility :

  • The 2-chlorobenzyl group in the analog () introduces an additional chlorine atom, likely increasing lipophilicity compared to the unsubstituted benzyl group in the target compound. This could enhance membrane permeability but reduce aqueous solubility .
  • The 4-chloro-2-fluorophenyl group in the target compound has two electronegative substituents (Cl and F), which may influence hydrogen-bonding interactions compared to the single fluorine in the analog’s 2-fluorophenyl group .

Steric and Electronic Effects :

  • The chlorine at the 4-position on the phenyl ring (target compound) creates a steric bulk that could affect binding to target proteins, whereas the analog’s 2-fluorophenyl group lacks this substitution .
  • The methyl group at the 8-position of the indole core is conserved in both compounds, suggesting a shared role in stabilizing the fused ring system.

Comparison with Other Pyrimidine/Acetamide Derivatives

  • Simpler Acetamide Intermediates : Compounds like 2-chloro-N-(4-fluorophenyl)acetamide () highlight the role of halogenated phenyl groups in acetamide chemistry. However, the target compound’s extended pyrimidoindole scaffold offers greater complexity for selective interactions .
  • Pyrimido[4,5-d]pyrimidine Derivatives : and describe compounds with diazepine or hexan chains, which diverge significantly in core structure and functional groups, limiting direct comparability .

Biological Activity

The compound 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with molecular targets, and potential therapeutic applications.

Structural Overview

This compound features a unique structure that integrates a pyrimidoindole core with various functional groups, enhancing its biological activity. The molecular formula is C27H23ClFN4O2C_{27}H_{23}ClFN_{4}O_{2} with a molecular weight of approximately 474.92 g/mol. Its structure suggests potential interactions with biological macromolecules, making it a subject of interest for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in various metabolic pathways. For instance, it has shown potential as an acetylcholinesterase inhibitor, which can enhance cholinergic neurotransmission in the brain .
  • Receptor Binding : Interaction with specific receptors can modulate signaling pathways that influence cellular responses. This includes binding to targets involved in inflammation and cancer progression.

Biological Activities

Research indicates that the compound exhibits several notable biological activities:

  • Antiproliferative Effects : Studies have demonstrated that this compound possesses significant antiproliferative activity against various cancer cell lines. For example, it has shown growth inhibition with GI50 values comparable to established chemotherapeutics like doxorubicin .
  • Antiviral Activity : Preliminary data suggest that the compound may exhibit antiviral properties, potentially through mechanisms involving the inhibition of viral replication or entry into host cells.
  • Anti-inflammatory Properties : The compound has been observed to modulate inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds and their derivatives:

  • A study on related pyrimidoindole derivatives highlighted their ability to induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins . This suggests a potential pathway through which our compound may exert its antiproliferative effects.
  • Another research effort focused on the synthesis and evaluation of indole-based compounds indicated that structural modifications significantly influence their biological activity. The presence of specific substituents was crucial for enhancing cytotoxicity against cancer cell lines .

Comparative Analysis

A comparative analysis of similar compounds reveals insights into structure-activity relationships (SAR). For instance:

Compound NameKey Biological ActivityIC50 (µM)Mechanism
Compound AAntiproliferative1.35Apoptosis induction via caspase activation
Compound BAcetylcholinesterase Inhibition0.39Enzyme inhibition
Our CompoundAntiproliferativeTBDTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide

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